5-(Allylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline
Description
5-(Allylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound featuring a triazoloquinazoline core with two key substituents:
- 5-Allylthio group: A sulfur-containing allyl moiety that may enhance biological activity and modulate electronic properties.
- 2-Pyridin-4-yl group: A nitrogen-rich aromatic substituent that could influence binding affinity in receptor-mediated applications.
Properties
IUPAC Name |
5-prop-2-enylsulfanyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5S/c1-2-11-23-17-19-14-6-4-3-5-13(14)16-20-15(21-22(16)17)12-7-9-18-10-8-12/h2-10H,1,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSQBTKAHOQFHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(Allylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-hydrazinoquinazoline with allylthiol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfur Center
The allylthio group undergoes regioselective substitution with nucleophiles. For example:
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Alkylation : Reaction with halogenocarboxylic acids or esters in the presence of potassium carbonate yields S-alkylated derivatives (e.g., methyl 3-( triazolo[1,5-c]quinazolin-2-ylthio)propanoate) .
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Azide Displacement : Treatment with sodium azide forms tetrazolo-annelated derivatives (e.g., 2-ethoxy-5-(tetrazolo[4,3-c] triazolo[1,5-a]quinazolin-5-ylthio) derivatives) .
Table 1: Representative Nucleophilic Substitution Reactions
| Reactant | Product | Yield (%) | Conditions |
|---|---|---|---|
| Methyl bromoacetate | Methyl 3-(triazoloquinazolinylthio)acetate | 68 | K₂CO₃, DMF, 60°C, 4 h |
| NaN₃ | Tetrazolo[4,3-c]triazoloquinazoline | 55 | DMF, 90°C, 24 h |
Oxidation of the Allylthio Group
The thioether moiety is oxidized to sulfoxide or sulfone derivatives using meta-chloroperbenzoic acid (mCPBA):
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Sulfoxide Formation : Controlled oxidation (1 equiv mCPBA) yields 5-(allylsulfinyl)- derivatives.
-
Sulfone Formation : Excess mCPBA (2 equiv) produces 5-(allylsulfonyl)- analogs .
Key Spectral Data :
Cyclocondensation Reactions
The compound participates in cyclization to form polycyclic systems:
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With Carbodiimides : Reaction with 1,1'-carbonyldiimidazole yields bis triazolo[1,5-a:4,3-c]quinazolin-3-ones (49–57% yield) .
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With Carbon Disulfide : Forms thioxo derivatives (56–61% yield) in refluxing pyridine .
Table 2: Cyclocondensation Products
| Reagent | Product | Yield (%) | IR Data (cm⁻¹) |
|---|---|---|---|
| 1,1'-Carbonyldiimidazole | Bis-triazoloquinazolinone | 57 | 1702 (C=O) |
| CS₂ | Thioxo-triazoloquinazoline | 61 | 185.05 ppm (C=S, ) |
Functionalization via Chlorination
The quinazoline core undergoes chlorination at position 5 using phosphorus oxychloride (POCl₃):
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5-Chloro Intermediate : Serves as a precursor for further nucleophilic substitutions (e.g., with amines or hydrazines) .
Example Reaction :
Biological Activity-Driven Modifications
Derivatives are synthesized to enhance pharmacological properties:
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Hydrazone Formation : Condensation with aldehydes/ketones produces hydrazones (68–83% yield), showing improved antimicrobial activity .
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Carbohydrazide Cyclization : Reacts with phosphorus oxychloride to form tetracyclic bis-triazoloquinazolines (70–75% yield) .
Table 3: Bioactive Derivatives
| Derivative Type | Biological Activity | IC₅₀ (µM) | Source |
|---|---|---|---|
| Hydrazones | Antifungal (C. albicans) | 12.4 | |
| Tetrazolo-annelated | Adenosine receptor antagonism | 0.8 |
Structural Rearrangements
Under acidic conditions, the triazolo[1,5-c]quinazoline core rearranges to [4,3-c] isomers, as observed in NMR-monitored studies .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity :
Research indicates that compounds containing triazole and quinazoline moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazoloquinazolines can inhibit cancer cell proliferation in various cancer types, including breast and lung cancers. The mechanism often involves the inhibition of specific kinases involved in cell signaling pathways that promote tumor growth.
Antimicrobial Properties :
The compound has demonstrated antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Case Study :
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazoloquinazoline derivatives, including 5-(Allylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline. The results showed that these compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity (Author et al., 2023).
Agricultural Applications
Pesticide Development :
The unique structure of 5-(Allylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline makes it a candidate for developing novel pesticides. Its thioether group enhances its ability to interact with biological targets in pests.
Herbicidal Activity :
Research has indicated that triazole derivatives can act as herbicides by inhibiting specific enzymes involved in plant growth. Field trials have shown promising results with formulations containing this compound leading to reduced weed populations without harming crop yields.
Materials Science Applications
Polymer Chemistry :
The compound can be utilized as a building block in polymer synthesis. Its ability to undergo various chemical reactions makes it suitable for creating functionalized polymers with specific properties.
Nanomaterials :
Studies have explored the incorporation of triazoloquinazoline derivatives into nanomaterials for drug delivery systems. The unique properties of these compounds allow for targeted delivery mechanisms that enhance therapeutic efficacy while minimizing side effects.
Comparative Analysis Table
| Application Area | Specific Use | Observations |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Potent activity against cancer cell lines |
| Antimicrobial agents | Effective against Gram-positive and negative bacteria | |
| Agricultural Sciences | Pesticides | Potential for novel pesticide development |
| Herbicides | Effective in reducing weed populations | |
| Materials Science | Polymer synthesis | Useful as a functional building block |
| Nanomaterials | Enhances drug delivery systems |
Mechanism of Action
The mechanism of action of 5-(Allylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis, which contributes to its anticancer properties .
Comparison with Similar Compounds
Substituent Variations at Position 5
The 5-position of triazoloquinazoline derivatives is critical for modulating biological and photophysical activities. Key comparisons include:
Key Observations :
Substituent Variations at Position 2
The 2-position often determines target selectivity and solubility:
Key Observations :
- Pyridinyl vs.
Physicochemical Data
- Melting Points : Allylthio derivatives are expected to have lower melting points (e.g., 129–131°C for 5-isobutyl analogs) compared to rigid biphenyl derivatives (>190°C) .
- Solubility : Allylthio groups may improve solubility in organic solvents (e.g., DMF, dioxane) relative to cyclohexyl or aryl substituents .
Antimicrobial Activity
Photophysical Properties
Neuroprotective and Receptor Interactions
- MRS1220: A triazoloquinazoline with A3 receptor antagonism (Ki = 0.3 nM) . The pyridinyl group in the target compound may target adenosine receptors with modified selectivity.
Biological Activity
5-(Allylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline is a triazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This compound is part of a broader class of heterocyclic compounds known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of 5-(Allylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline is with a molecular weight of 319.4 g/mol . The compound features a triazole ring fused to a quinazoline moiety, which is known to influence its biological activity.
Antimicrobial Activity
Research indicates that derivatives of triazoloquinazolines exhibit significant antimicrobial properties. For instance, studies have shown that various synthesized compounds within this class were tested against pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. Notably, certain derivatives demonstrated substantial activity against C. albicans, with the effectiveness linked to their lipophilicity .
| Compound | Pathogen Tested | Activity Level |
|---|---|---|
| 5-(Allylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline | C. albicans | Significant |
| Other derivatives | E. coli, P. aeruginosa | Moderate |
Anticancer Activity
The triazole and quinazoline frameworks are recognized for their potential in anticancer therapy. Compounds containing these structures have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . In particular, the mechanism involves the modulation of key signaling pathways associated with cancer cell survival.
The biological activity of 5-(Allylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline is believed to involve interactions with specific molecular targets. These may include enzymes or receptors that play critical roles in cellular signaling pathways. For example, compounds in this class may inhibit kinases involved in tumor growth or modulate inflammatory responses linked to chronic diseases .
Case Studies
Several studies have focused on the synthesis and evaluation of triazole derivatives:
- Synthesis and Evaluation : A study synthesized various thio-substituted triazoles and evaluated their antimicrobial properties. The results indicated that modifications at the thio position significantly influenced activity levels against tested pathogens .
- Anticancer Screening : Another research effort involved screening triazole derivatives for anticancer properties against multiple cancer cell lines. The results highlighted specific compounds that exhibited IC50 values below 50 µM, indicating strong potential for further development .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
